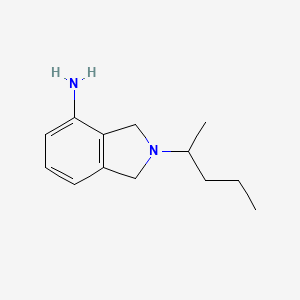

2-(pentan-2-yl)-2,3-dihydro-1H-isoindol-4-amine

Descripción general

Descripción

2-(Pentan-2-yl)-2,3-dihydro-1H-isoindol-4-amine, also known as 2-PIDA, is a novel synthetic compound with potential applications in pharmaceutical, biochemical, and medical research. It is a hybrid molecule that combines the properties of both an amino acid and an isoindoline, and has been studied for its ability to interact with a variety of receptors in the human body. 2-PIDA has been found to possess a range of pharmacological effects, including analgesic, anti-inflammatory, and anticonvulsant activities.

Aplicaciones Científicas De Investigación

Biofuel Production and Biochemical Synthesis

Pentanol isomers, closely related to the target compound in structural terms, are highlighted for their potential in biofuel applications. Metabolic engineering has paved the way for microbial strains capable of producing pentanol isomers, signifying a promising area for renewable energy sources (Cann & Liao, 2009). This research underscores the importance of developing efficient production methods for compounds with significant industrial and environmental applications.

Chemical Synthesis and Material Science

In the realm of organic synthesis, bicyclo[1.1.1]pentanes, which share a connection to the core structure of interest through the concept of strain in molecular scaffolds, have been identified as effective bioisosteres for various functional groups. Techniques to functionalize these structures have been developed, demonstrating the versatility of small, strained ring systems in medicinal chemistry and material science (Hughes et al., 2019). These methodologies not only expand the toolkit for drug discovery but also offer pathways for creating novel materials.

Catalysis and Reaction Mechanisms

Research on the dehydration of amino alcohols over rare earth oxides reveals the potential for selective synthesis of unsaturated amines, a category to which our compound of interest could belong (Ohta, Yamada, & Sato, 2016). Such catalytic processes are crucial for the efficient production of chemicals with wide-ranging applications in industry and pharmaceuticals.

Bioconjugation and Peptide Labeling

The development of methods for the strain-release functionalization of heteroatoms presents a groundbreaking approach to modify bioisosteres, including small, strained ring systems (Lopchuk et al., 2017). This technique opens new avenues for the synthesis of complex molecules, potentially including derivatives of the compound , thereby facilitating advancements in drug development and biochemistry.

Propiedades

IUPAC Name |

2-pentan-2-yl-1,3-dihydroisoindol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-3-5-10(2)15-8-11-6-4-7-13(14)12(11)9-15/h4,6-7,10H,3,5,8-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXZIMTVPUKZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)N1CC2=C(C1)C(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

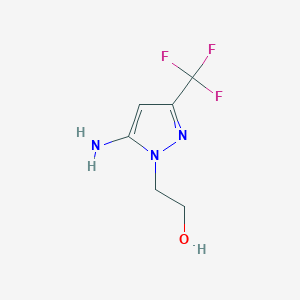

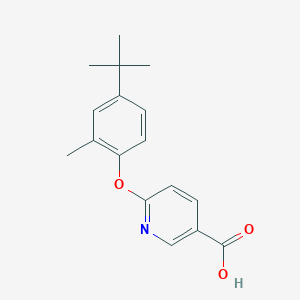

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate](/img/structure/B1517791.png)

![2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol](/img/structure/B1517792.png)

![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetic acid](/img/structure/B1517794.png)

![2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid](/img/structure/B1517798.png)